N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
CAS No.: 1215555-19-3
Cat. No.: VC7609697
Molecular Formula: C22H27ClN4O4S
Molecular Weight: 478.99
* For research use only. Not for human or veterinary use.
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride - 1215555-19-3](/images/structure/VC7609697.png)
Specification
CAS No. | 1215555-19-3 |
---|---|
Molecular Formula | C22H27ClN4O4S |
Molecular Weight | 478.99 |
IUPAC Name | N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
Standard InChI | InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)14-15-25(21(27)16-10-12-17(13-11-16)26(28)29)22-23-20-18(30-6-3)8-7-9-19(20)31-22;/h7-13H,4-6,14-15H2,1-3H3;1H |
Standard InChI Key | USOYZSGEIREYSN-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Introduction
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. It is characterized by its intricate molecular structure, which includes a diethylamino group, a benzo[d]thiazole moiety, and a nitrobenzamide segment. This compound is primarily investigated for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Key Structural Features:
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Diethylamino Group: Contributes to the compound's basicity and potential interactions with biological targets.
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Benzo[d]thiazole Moiety: Known for its role in various pharmacological activities.
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Nitrobenzamide Segment: Adds to the compound's reactivity and potential biological activity.
Synthesis
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves several key steps, typically requiring careful control of reaction conditions such as temperature and pH to achieve high yields. The process involves multi-step organic synthesis techniques, similar to those used for other complex benzamide derivatives.
Biological Activities and Potential Applications
This compound is primarily investigated for its potential therapeutic properties, particularly in drug development and molecular biology. Its unique structure suggests applications in pharmacology, possibly in oncology and neurology, due to the biological activities associated with thiazole derivatives.
Potential Mechanisms of Action:
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Interaction with Molecular Targets: The compound may interact with specific biological targets, influencing cellular signaling pathways.
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Modulation of Cellular Responses: Potential to modulate immune responses or cellular proliferation.
Comparative Data on Similar Compounds:
Compound | Molecular Weight (g/mol) | Potential Applications |
---|---|---|
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | Approximately 479.0 | Pharmacology, Drug Development |
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride | Approximately 437.96 | Oncology, Neuropharmacology |
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Varies | Antimicrobial, Anticancer |
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